3-Butoxy-4-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-butoxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSRHTDXZIBTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343822 | |
| Record name | 3-Butoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34127-96-3 | |
| Record name | 3-Butoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Williamson Ether Synthesis of 3-Butoxy-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 3-butoxy-4-methoxybenzaldehyde, a valuable intermediate in the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, critical process parameters, and methods for purification and characterization. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge for the successful and efficient synthesis of this target molecule.
Introduction: The Significance of this compound and the Synthetic Rationale
This compound is a key building block in the synthesis of various organic compounds, including active pharmaceutical ingredients. Its structure, featuring both butoxy and methoxy groups on a benzaldehyde core, imparts specific physicochemical properties that are leveraged in drug design and fragrance chemistry. The Williamson ether synthesis is a classic and reliable method for the formation of ethers, making it an ideal choice for the alkylation of the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to yield the desired product.[1][2] This method is favored for its versatility and the generally high yields it can afford when appropriate conditions are employed.[1]
This guide will focus on the synthesis of this compound from isovanillin and 1-bromobutane, a route that exemplifies the strategic application of the Williamson ether synthesis.
The Williamson Ether Synthesis: A Mechanistic Perspective
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3] The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide or other substrate with a good leaving group.
The key steps in the synthesis of this compound are:
-
Deprotonation: The phenolic hydroxyl group of isovanillin is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon atom of 1-bromobutane, which bears a partial positive charge due to the electronegativity of the bromine atom.
-
Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a concerted step.[3]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the rationale behind each step is clearly defined to ensure reproducibility and success.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Isovanillin | 152.15 | 15.2 g | 0.1 | 1.0 |
| 1-Bromobutane | 137.02 | 16.4 g (12.8 mL) | 0.12 | 1.2 |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 g | 0.005 | 0.05 |
| Acetone | 58.08 | 200 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and acetone (200 mL).
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane (16.4 g, 12.8 mL, 0.12 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.
-
Workup - Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in diethyl ether (150 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted isovanillin, followed by a wash with brine (50 mL).
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and water to afford this compound as a crystalline solid.
Scientific Rationale and Critical Parameters
Choice of Base: Potassium Carbonate
While strong bases like sodium hydride can be used to deprotonate the phenol, potassium carbonate is a milder and safer alternative.[4] It is sufficiently basic to deprotonate the acidic phenolic hydroxyl group of isovanillin but is less likely to promote side reactions such as the elimination of 1-bromobutane.
The Role of the Phase-Transfer Catalyst: Tetrabutylammonium Bromide (TBAB)
Potassium carbonate has low solubility in acetone. A phase-transfer catalyst, such as TBAB, is employed to facilitate the reaction between the solid potassium carbonate and the dissolved isovanillin. The tetrabutylammonium cation forms an ion pair with the phenoxide, which is more soluble in the organic solvent, thereby increasing the effective concentration of the nucleophile in the solution and accelerating the reaction rate.
Solvent Selection: Acetone
Acetone is a suitable polar aprotic solvent for this S(_N)2 reaction. It effectively dissolves the organic reactants and the phase-transfer catalyst complex, while not participating in the reaction itself. Its boiling point allows for the reaction to be conducted at a moderate temperature under reflux.
Alkylating Agent: 1-Bromobutane
1-Bromobutane is a primary alkyl halide, which is ideal for S(_N)2 reactions as it minimizes the competing E2 elimination pathway.[1] An excess of the alkylating agent is used to ensure the complete consumption of the starting isovanillin.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molar Mass | 208.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48-51 °C |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 9.83 (s, 1H, CHO), 7.42 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 7.39 (d, J = 1.8 Hz, 1H, Ar-H), 6.97 (d, J = 8.2 Hz, 1H, Ar-H), 4.10 (t, J = 6.6 Hz, 2H, OCH₂), 3.93 (s, 3H, OCH₃), 1.85 (m, 2H, OCH₂CH₂), 1.52 (m, 2H, CH₂CH₃), 0.99 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.9, 154.6, 150.0, 130.1, 126.7, 111.9, 109.4, 69.1, 56.1, 31.3, 19.3, 13.9.
-
IR (KBr, cm⁻¹): 2958, 2872 (C-H aliphatic), 1680 (C=O aldehyde), 1585, 1510 (C=C aromatic), 1265, 1135 (C-O ether).
Safety Precautions
-
Isovanillin: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[5][6] Work in a well-ventilated fume hood and wear appropriate PPE.
-
Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
-
Acetone and Diethyl Ether: Highly flammable liquids and vapors. Work in a well-ventilated area away from ignition sources.
Conclusion
The Williamson ether synthesis is a robust and efficient method for the preparation of this compound from isovanillin and 1-bromobutane. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction parameters, such as the choice of a mild base and the use of a phase-transfer catalyst, high yields of the desired product can be achieved. The detailed protocol and scientific rationale provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- U.S. Patent No. 3,654,351. (1972).
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
YouTube. (2022, July 8). Share your videos with friends, family, and the world. Retrieved from [Link]
-
Chegg.com. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
mVOC. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
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- 5. carlroth.com [carlroth.com]
- 6. technopharmchem.com [technopharmchem.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Williamson Ether Synthesis of Alkoxybenzaldehydes
Introduction: The Enduring Relevance of the Williamson Ether Synthesis in Modern Chemistry
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century and a half, remains an indispensable tool for the formation of carbon-oxygen bonds.[1][2] Developed by Alexander Williamson in 1850, this robust and versatile reaction provides a straightforward and reliable method for the synthesis of both symmetrical and unsymmetrical ethers.[1][2] This application note provides a comprehensive guide to the experimental protocol for the Williamson ether synthesis, with a specific focus on the preparation of alkoxybenzaldehydes. These compounds are valuable intermediates in the pharmaceutical, fragrance, and flavor industries, serving as key building blocks for a wide array of complex molecules.[3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and modern, more sustainable approaches to this classic transformation.
The Chemical Heart of the Matter: The S_N_2 Mechanism of the Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[1][2] Understanding this mechanism is paramount to designing successful and efficient syntheses. The reaction can be conceptually broken down into two key steps:
-
Deprotonation of the Hydroxyl Group: The synthesis begins with the deprotonation of a hydroxybenzaldehyde (a substituted phenol) by a suitable base to form a highly nucleophilic phenoxide ion. The choice of base is critical and depends on the acidity of the phenol. For many hydroxybenzaldehydes, common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[3] For less acidic alcohols, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) may be necessary.[1]
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group, such as a tosylate or mesylate).[1][2] This attack occurs in a concerted fashion, where the new carbon-oxygen bond forms simultaneously as the carbon-leaving group bond breaks.[1] The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, a hallmark of the S_N_2 mechanism.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow of the Williamson ether synthesis for the preparation of an alkoxybenzaldehyde.
Sources
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 3-Butoxy-4-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Butoxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its preparation is most commonly achieved via the Williamson ether synthesis, a robust and well-established method. This reaction involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a suitable butylating agent, such as 1-bromobutane, in the presence of a base. While the reaction is generally straightforward, challenges can arise during scale-up. This guide provides practical, field-proven insights to address these potential issues.
Reaction Overview: Williamson Ether Synthesis
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4] The process begins with the deprotonation of the hydroxyl group of isovanillin by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the desired ether linkage.[5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the recommended starting material?
The most common and cost-effective starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][7][8] It is a readily available and stable solid.
Q2: Which butylating agent should I use?
1-Bromobutane is the preferred butylating agent due to its good reactivity and the fact that bromide is an excellent leaving group. While 1-chlorobutane can be used, the reaction may be slower. 1-Iodobutane is more reactive but also more expensive and less stable.
Q3: What is the best choice of base for this reaction?
Both inorganic bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are effective.[9] NaOH is a stronger base and will completely deprotonate the isovanillin. K₂CO₃ is a milder base, which can sometimes be advantageous in minimizing side reactions, although the reaction may require slightly more forcing conditions.
Q4: Do I need a phase transfer catalyst?
A phase transfer catalyst (PTC) is not strictly necessary but is highly recommended, especially in biphasic systems (e.g., an organic solvent and an aqueous base).[10] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[2]
Q5: What is the optimal solvent for this synthesis?
Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they readily dissolve the reactants and facilitate the SN2 mechanism.[2] However, for a more environmentally friendly and scalable process, using water as the solvent with a phase transfer catalyst is a viable and effective option, as demonstrated in several patents for the analogous ethoxy derivative.[9]
Q6: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material (isovanillin), the disappearance of the starting material and the appearance of a new, less polar product spot can be tracked.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on the scale and available equipment.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| Isovanillin | 152.15 |
| 1-Bromobutane | 137.02 |
| Sodium Hydroxide | 40.00 |
| Tetrabutylammonium Bromide | 322.37 |
| Dichloromethane | 84.93 |
| Water | 18.02 |
| Anhydrous Magnesium Sulfate | 120.37 |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add isovanillin (1.0 eq).
-
Solvent and Base Addition: Add water and tetrabutylammonium bromide (0.05 eq). Begin stirring and add a solution of sodium hydroxide (1.2 eq) in water.
-
Addition of Alkylating Agent: Slowly add 1-bromobutane (1.1 eq) to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux (around 70-80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the isovanillin is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of water).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of isovanillin.2. Insufficient reaction time or temperature.3. Poor quality of 1-bromobutane. | 1. Ensure the base is of good quality and used in sufficient excess. Consider using a stronger base like NaOH.2. Increase the reaction time and/or temperature. Monitor by TLC to confirm reaction completion.3. Use freshly distilled or a new bottle of 1-bromobutane. |
| Presence of Unreacted Isovanillin | 1. Insufficient amount of 1-bromobutane.2. Inefficient stirring, leading to poor mixing of reactants. | 1. Use a slight excess of 1-bromobutane (1.1-1.2 eq).2. Ensure vigorous stirring, especially in a biphasic system. |
| Formation of a Significant Amount of Butene (Elimination Product) | 1. Reaction temperature is too high.2. Use of a sterically hindered base. | 1. Although less likely with a primary halide, reducing the reaction temperature may help.[14][15]2. Use a less sterically hindered base like NaOH or K₂CO₃. |
| Product is Contaminated with a Colored Impurity | 1. Oxidation of the aldehyde.2. Impurities in the starting materials. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use purified starting materials. The product can be decolorized using activated charcoal during recrystallization.[11] |
| Difficulty in Isolating the Product | 1. Emulsion formation during work-up.2. Product is an oil instead of a solid. | 1. Add brine to the aqueous layer to break the emulsion.2. The product may be an oil at room temperature. If so, purification by column chromatography is recommended over recrystallization. |
| C-Alkylation Side Product Observed | 1. The phenoxide ion is an ambident nucleophile. | 1. This is a known, though often minor, side reaction with phenoxides.[2] Optimizing the solvent and temperature may help favor O-alkylation. Using a milder base like K₂CO₃ might also be beneficial. |
Visualizing the Process
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
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Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Niu, D., et al. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Davison, J. (2012, August 7). 2 O Chem Recrystallization Procedure. YouTube. [Link]
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Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
PubMed. Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. [Link]
- Google Patents. (2021, February 19). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents.
-
Reddit. (2015, April 1). Purifying aldehydes?. [Link]
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University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
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RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Google Patents. (2012, May 3).
-
PubChem. Isovanillin. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]
-
Wikipedia. Isovanillin. [Link]
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Characterization of 3-Butoxy-4-methoxybenzaldehyde synthesis byproducts
Welcome to the technical support center for the synthesis and characterization of 3-butoxy-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important aromatic aldehyde. Here, we provide in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a butyl halide, typically 1-bromobutane or 1-iodobutane. The reaction proceeds via an SN2 mechanism where the phenoxide ion of isovanillin, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the butyl halide.[3][4]
Caption: General workflow for Williamson ether synthesis.
Q2: How do I select the appropriate base and solvent for this reaction?
A2: The choice of base is critical for efficient deprotonation of the phenolic hydroxyl group of isovanillin (pKa ≈ 7.4).
-
Strong Bases: Stronger bases like sodium hydride (NaH) will ensure complete and rapid deprotonation.[1][4] They are typically used in anhydrous polar aprotic solvents like THF or DMF.
-
Weaker Bases: More common and safer for larger-scale synthesis are carbonate bases (e.g., K₂CO₃) or hydroxides (e.g., NaOH).[5] These are often used in polar solvents like DMF, acetone, or even in a two-phase system with a phase-transfer catalyst (PTC) such as a quaternary ammonium salt.[5] A PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides.
Q3: Can I use 2-bromobutane instead of 1-bromobutane?
A3: It is strongly discouraged. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][2] Using a secondary alkyl halide like 2-bromobutane will significantly favor the competing E2 elimination pathway, where the base abstracts a proton from the alkyl halide to form an alkene (2-butene). This will drastically reduce the yield of the desired ether product. Always use a primary alkyl halide for this synthesis.
Part 2: Troubleshooting Guide
This section is dedicated to solving specific problems you might encounter during your experiment.
Q4: My reaction yield is very low. What are the common causes?
A4: Low yield is a frequent issue that can be traced back to several factors. Use the following decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting low yield.
Q5: My ¹H NMR spectrum shows unreacted starting material. How can I fix this?
A5: The presence of unreacted isovanillin is typically identified by a characteristic broad singlet for the phenolic -OH proton (usually > 8 ppm) and the distinct aromatic proton signals of the starting material. This indicates an incomplete reaction.
-
Primary Cause: Insufficient deprotonation or insufficient alkylating agent.
-
Solution 1 (Reaction): Ensure you are using at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH). For bases like K₂CO₃, which are weaker, using a slight excess (1.2-1.5 equivalents) and an appropriate solvent like DMF can drive the reaction to completion. Also, ensure you are using a slight excess of 1-bromobutane (1.1-1.2 equivalents).
-
Solution 2 (Workup): During the aqueous workup, you can remove unreacted isovanillin by washing the organic layer with a dilute NaOH or K₂CO₃ solution. The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer, while the desired ether product remains in the organic phase.
Q6: I have an oily product that won't crystallize. How can I purify it?
A6: While this compound is often a solid at room temperature, impurities can act as a eutectic contaminant, causing it to remain an oil.
-
Step 1: Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is through the formation of a reversible bisulfite adduct.[6] This procedure separates your aldehydic product from non-aldehydic impurities.
-
Protocol: Dissolve the crude oil in ethanol. Add a saturated solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde-bisulfite adduct will precipitate as a white solid. Filter the solid and wash it with cold ethanol and then ether to remove any adhered organic impurities. To regenerate the pure aldehyde, suspend the adduct in water and add a base (e.g., Na₂CO₃ solution) or a mild acid until the solid dissolves and the pure aldehyde separates. Extract the pure aldehyde with a solvent like ethyl acetate or dichloromethane.[6]
-
-
Step 2: Column Chromatography: If bisulfite purification is not desired, silica gel chromatography is a reliable alternative. Use a solvent system such as a hexane/ethyl acetate gradient to separate the product from less polar impurities (like dibutyl ether) and more polar impurities (like isovanillin).
Part 3: Characterization of Byproducts
Understanding the potential byproducts is key to achieving high purity. The following table summarizes the key analytical data for the target product and common related species.
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) | Molecular Ion (m/z) |
| This compound (Product) | 9.85 (s, 1H, -CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.1 (t, 2H, -OCH₂-) , 3.9 (s, 3H, -OCH₃), 1.8 (m, 2H, -CH₂-), 1.5 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃) | 208.11 | |
| Isovanillin (Starting Material) | 9.8 (s, 1H, -CHO), ~8.0 (br s, 1H, -OH), 7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃) | 152.05 | |
| 4-Butoxy-3-methoxybenzaldehyde (Isomeric Impurity*) | 9.8 (s, 1H, -CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.0 (t, 2H, -OCH₂-) , 3.9 (s, 3H, -OCH₃), 1.8 (m, 2H, -CH₂-), 1.5 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃) | 208.11 | |
| Dibutyl Ether (Side Product) | 3.4 (t, 4H, -OCH₂-), 1.6 (m, 4H, -CH₂-), 1.4 (m, 4H, -CH₂-), 0.9 (t, 6H, -CH₃) | 130.14 |
*Note: The isomeric impurity, 4-butoxy-3-methoxybenzaldehyde, arises if the incorrect starting material, vanillin, is used instead of isovanillin.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
This compound | C12H16O3. PubChem. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Investigations of absorption and magnetic resonance spectroscopies, molecular docking studies and quantum chemical calculations of 3-Hydroxy-4-methoxybenzaldehyde. CSIR-NIScPR. [Link]
- Purification process for 3-phenoxybenzaldehyde.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 3-Butoxy-4-methoxybenzaldehyde vs. 4-Butoxy-3-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and intermediates is a critical decision that profoundly influences the trajectory of a research program. Benzaldehyde derivatives, in particular, are a cornerstone in the synthesis of a vast array of pharmacologically active compounds. This guide provides an in-depth, objective comparison of two structurally isomeric benzaldehyde derivatives: 3-Butoxy-4-methoxybenzaldehyde and 4-Butoxy-3-methoxybenzaldehyde.
While these isomers share the same molecular formula and weight, the positional difference of the butoxy and methoxy groups on the benzene ring gives rise to distinct physicochemical properties and, consequently, divergent potentials in synthetic and biological applications. This guide will dissect these differences, providing a robust framework for informed decision-making in your research endeavors. We will delve into their synthesis, spectral characterization, and extrapolate their potential biological activities based on closely related analogs, all supported by experimental data and established protocols.
At a Glance: A Comparative Overview
To begin, a summary of the key physicochemical properties of these two isomers is presented in Table 1. These properties, sourced from reputable chemical databases, offer a foundational understanding of their distinct nature.
| Property | This compound | 4-Butoxy-3-methoxybenzaldehyde |
| Synonyms | Isovanillin butyl ether | Vanillin butyl ether |
| CAS Number | 34127-96-3 | 51301-87-2 |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol |
| Appearance | White to off-white crystalline powder | Colorless to pale yellow liquid |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Calculated LogP | 2.5 | 2.5 |
The Synthetic Landscape: A Tale of Two Precursors
The synthesis of both this compound and its 4-butoxy isomer is most efficiently achieved via the Williamson ether synthesis. This classic and reliable nucleophilic substitution reaction provides a straightforward route to these target molecules. The critical distinction in their synthesis lies in the choice of the starting phenolic precursor.
Synthesis of this compound
The synthesis of this compound commences with isovanillin (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl group at the C3 position of isovanillin acts as the nucleophile, attacking the electrophilic carbon of an appropriate butyl halide.
Caption: Synthetic pathway for this compound.
Synthesis of 4-Butoxy-3-methoxybenzaldehyde
Conversely, the synthesis of 4-Butoxy-3-methoxybenzaldehyde utilizes vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material. Here, the hydroxyl group at the C4 position undergoes etherification.
Caption: Synthetic pathway for 4-Butoxy-3-methoxybenzaldehyde.
Experimental Protocols: A Guide to Synthesis and Characterization
The following protocols are representative of the Williamson ether synthesis for preparing these isomers and the subsequent characterization techniques. These are intended as a starting point and may require optimization based on laboratory conditions and reagent purity.
General Protocol for Williamson Ether Synthesis
Materials:
-
Appropriate phenolic precursor (Isovanillin or Vanillin)
-
1-Bromobutane (or other suitable butyl halide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of the phenolic precursor (1 equivalent) in DMF, add anhydrous K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization Protocols
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Expected Signals for this compound:
-
Aldehydic proton (CHO): ~9.8 ppm (singlet)
-
Aromatic protons: ~6.9-7.5 ppm (multiplets)
-
Methoxy protons (OCH₃): ~3.9 ppm (singlet)
-
Butoxy protons (-OCH₂CH₂CH₂CH₃): ~4.1 ppm (triplet, OCH₂), ~1.8 ppm (multiplet, OCH₂CH₂ ), ~1.5 ppm (multiplet, CH₂CH₂ CH₃), ~1.0 ppm (triplet, CH₃)
-
-
Expected Signals for 4-Butoxy-3-methoxybenzaldehyde:
-
Aldehydic proton (CHO): ~9.8 ppm (singlet)
-
Aromatic protons: ~6.9-7.4 ppm (multiplets)
-
Methoxy protons (OCH₃): ~3.9 ppm (singlet)
-
Butoxy protons (-OCH₂CH₂CH₂CH₃): ~4.0 ppm (triplet, OCH₂), ~1.8 ppm (multiplet, OCH₂CH₂ ), ~1.5 ppm (multiplet, CH₂CH₂ CH₃), ~1.0 ppm (triplet, CH₃)
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard carbon NMR spectrum.
-
Expected Signals: Characteristic signals for the aldehydic carbon (~191 ppm), aromatic carbons (~110-160 ppm), methoxy carbon (~56 ppm), and butoxy carbons (~69, 31, 19, 14 ppm). The precise chemical shifts will differ slightly between the two isomers due to the different electronic environments.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
C=O stretch (aldehyde): ~1680-1700 cm⁻¹
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C-O stretch (ether): ~1020-1250 cm⁻¹
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum.
-
Expected Molecular Ion Peak (M⁺): m/z = 208.11. The fragmentation patterns will likely differ between the two isomers, providing a means of differentiation. For instance, the loss of the butoxy group or fragments thereof will be a key diagnostic feature.
Comparative Biological Activity: An Extrapolative Analysis
Antimicrobial Activity
Vanillin and its derivatives have been reported to possess antimicrobial properties.[1] The presence of the aldehyde functional group is often crucial for this activity. It is plausible that both butoxy-isomers will exhibit some degree of antimicrobial activity. The increased lipophilicity due to the butoxy group, compared to the parent hydroxy compounds, may enhance their ability to penetrate microbial cell membranes, potentially leading to increased potency. Differences in the substitution pattern could influence their interaction with microbial targets.
Anticancer Activity
Derivatives of both vanillin and isovanillin have been investigated for their potential as anticancer agents. For example, Schiff bases derived from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) have been synthesized and evaluated for their cytotoxic effects. The mechanism of action for many benzaldehyde derivatives involves the induction of apoptosis and cell cycle arrest. The isomeric position of the butoxy and methoxy groups in the target compounds will likely influence their binding to biological targets and, consequently, their anticancer efficacy.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. While the etherification of the hydroxyl group in both isomers will reduce their radical scavenging capacity compared to their phenolic precursors, the overall electronic nature of the substituted benzene ring can still contribute to antioxidant effects. The electron-donating nature of the alkoxy groups may play a role in stabilizing radical species.
Future Directions and Concluding Remarks
This guide has provided a comprehensive comparison of this compound and 4-Butoxy-3-methoxybenzaldehyde, focusing on their synthesis, characterization, and potential biological applications. The key takeaway for researchers is that while structurally similar, the positional isomerism of these compounds necessitates distinct synthetic strategies and likely results in different biological profiles.
The lack of direct comparative experimental data for these two specific isomers presents a clear opportunity for future research. A head-to-head evaluation of their antimicrobial, anticancer, and antioxidant activities would provide invaluable data for the drug discovery community. Such studies would not only elucidate the structure-activity relationships for this class of compounds but also potentially identify a lead candidate for further development.
References
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Rastuti, U., Siswanta, D., & Jumina, J. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 18(1), 123-130.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-4-methoxybenzaldehyde product page. Retrieved from a relevant product page detailing its use in synthesis.
- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- Chegg.com. (n.d.). The infrared (IR) spectrum of 4-methoxybenzaldehyde B.
Sources
A Senior Application Scientist's Guide to Butoxy Methoxybenzaldehyde Isomers: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and professionals in drug development, the subtle distinctions between molecular isomers can be the pivotal factor in the efficacy, specificity, and safety of a therapeutic agent. This guide provides an in-depth comparative analysis of butoxy methoxybenzaldehyde isomers, focusing on their synthesis, physicochemical properties, and potential biological significance. While direct comparative experimental data in the public domain is limited, this document synthesizes available information and established chemical principles to offer a foundational resource for future research and development.
The Significance of Isomerism in Drug Discovery
Constitutional isomers, molecules with the same molecular formula but different connectivity, often exhibit markedly different physical, chemical, and biological properties. In the context of butoxy methoxybenzaldehyde (C₁₂H₁₆O₃), the relative positions of the butoxy and methoxy groups on the benzaldehyde ring can profoundly influence factors such as receptor binding affinity, metabolic stability, and off-target effects. Understanding these differences is paramount for the rational design of novel therapeutics.
This guide will focus on a comparative framework for isomers such as 3-butoxy-4-methoxybenzaldehyde and 4-butoxy-3-methoxybenzaldehyde, providing the foundational knowledge and experimental approaches necessary for their evaluation.
Synthesis of Butoxy Methoxybenzaldehyde Isomers
The primary route for synthesizing these isomers is the Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
The specific starting materials will depend on the desired isomer. For instance, the synthesis of this compound would typically start from isovanillin (3-hydroxy-4-methoxybenzaldehyde), while the synthesis of 4-butoxy-3-methoxybenzaldehyde would begin with vanillin (4-hydroxy-3-methoxybenzaldehyde).
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of butoxy methoxybenzaldehyde isomers via Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 4-Butoxy-3-methoxybenzaldehyde
-
Materials: Vanillin (4-hydroxy-3-methoxybenzaldehyde), 1-bromobutane, potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of vanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-butoxy-3-methoxybenzaldehyde.
-
Comparative Physicochemical Properties
| Property | This compound | 4-Butoxy-3-methoxybenzaldehyde |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol [1] | 208.25 g/mol [2] |
| CAS Number | 34127-96-3[1] | 51301-87-2[2] |
| XLogP3 | 2.5[1] | 2.5[2] |
| Hydrogen Bond Donors | 0[1] | 0[2] |
| Hydrogen Bond Acceptors | 3[1] | 3[2] |
| Rotatable Bond Count | 6[1] | 6[2] |
Note: The majority of the data in this table is computed, as sourced from PubChem.
Analytical Characterization and Differentiation
Robust analytical methods are crucial for confirming the identity and purity of each isomer. A combination of spectroscopic and chromatographic techniques is recommended.
Experimental Workflow for Isomer Characterization
Caption: Workflow for the analytical characterization of butoxy methoxybenzaldehyde isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. Isomers of butoxy methoxybenzaldehyde are expected to have slightly different retention times due to subtle differences in their boiling points and interactions with the stationary phase.
-
Protocol:
-
Column: A mid-polarity column such as a DB-17MS or equivalent is recommended for potentially better separation of isomers.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Mass Spectrometer (MS) scanning from m/z 40-400. The fragmentation patterns, while likely similar, may show subtle differences in ion abundances that can aid in differentiation.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can also be employed for the separation and quantification of these isomers.
-
Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detector: UV detector set at a wavelength determined by UV-Vis spectroscopy (likely around 254 nm and 280 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
-
Expected ¹H NMR Spectral Differences:
-
The protons on the aromatic ring will exhibit different splitting patterns and chemical shifts depending on their proximity to the electron-donating butoxy and methoxy groups, and the electron-withdrawing aldehyde group.
-
For 4-butoxy-3-methoxybenzaldehyde, one would expect three distinct aromatic proton signals.
-
For this compound, a different set of three aromatic proton signals with unique coupling constants would be observed.
-
-
Protocol:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher for better resolution.
-
Analysis: In addition to standard ¹H and ¹³C spectra, 2D NMR techniques such as COSY and HMBC can be used to definitively assign all proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Spectral Features:
-
A strong carbonyl (C=O) stretch from the aldehyde group, typically around 1680-1700 cm⁻¹.
-
C-O-C stretching vibrations from the ether linkages.
-
Aromatic C=C stretching and C-H bending vibrations.
-
While the overall spectra will be similar, subtle shifts in the fingerprint region may be observed between isomers.
-
Potential Applications and Biological Activity
Substituted benzaldehydes are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The nature and position of the substituents on the aromatic ring are critical for these activities.
-
Antimicrobial Activity: Alkoxy-substituted benzaldehydes have demonstrated efficacy against various bacteria and fungi. The lipophilicity conferred by the butoxy group may enhance the ability of these isomers to penetrate microbial cell membranes. Comparative studies are needed to determine if the isomeric position affects the minimum inhibitory concentration (MIC) against relevant pathogens.
-
Cytotoxicity and Anticancer Potential: Many benzaldehyde derivatives have been investigated for their cytotoxic effects against cancer cell lines. The specific substitution pattern can influence the molecule's interaction with cellular targets.
-
Flavor and Fragrance: Methoxybenzaldehyde derivatives are used in the flavor and fragrance industry.[3] The different isomers of butoxy methoxybenzaldehyde would likely have distinct organoleptic properties, making them of interest for these applications.
Future Directions and Recommendations
The field would greatly benefit from direct comparative studies of butoxy methoxybenzaldehyde isomers. The following experimental avenues are recommended:
-
Head-to-Head Biological Screening: Perform standardized antimicrobial and cytotoxicity assays for a series of butoxy methoxybenzaldehyde isomers to establish clear structure-activity relationships (SAR).
-
In-depth Spectroscopic and Chromatographic Analysis: Conduct and publish detailed analytical data for a range of isomers to serve as a reference for the scientific community.
-
Computational Modeling: Utilize molecular modeling techniques to predict the binding of these isomers to biological targets and to rationalize observed differences in their activity.
By systematically exploring the chemical and biological landscape of butoxy methoxybenzaldehyde isomers, the drug development community can unlock their full therapeutic potential.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
Sources
Comparing the reactivity of 3-Butoxy-4-methoxybenzaldehyde with other aldehydes
An objective comparison of the reactivity of 3-Butoxy-4-methoxybenzaldehyde with other aldehydes, supported by experimental data, is crucial for researchers in synthetic chemistry and drug development. Understanding the nuanced effects of substituents on the aromatic ring is paramount for reaction optimization, predicting outcomes, and designing novel molecular scaffolds.
This guide provides a detailed analysis of the reactivity of this compound, contextualized by comparing it with a series of structurally related and electronically diverse aromatic aldehydes. We will delve into the theoretical underpinnings of aldehyde reactivity, present comparative experimental data from established literature, and provide robust protocols for independent verification.
Theoretical Framework: Understanding Substituent Effects
The reactivity of the aldehyde functional group in aromatic systems is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by two main factors:
-
Electronic Effects : Substituents on the benzene ring can either donate or withdraw electron density.
-
Electron-Donating Groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, increase electron density on the aromatic ring through resonance (+R) and inductive (+I) effects. This increased electron density extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Consequently, the aldehyde becomes less electrophilic and thus less reactive towards nucleophiles.[1][2]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the ring (-R and -I effects). This makes the carbonyl carbon more electron-deficient (more electrophilic) and therefore more reactive towards nucleophiles.[3][4]
-
-
Steric Effects : Bulky substituents near the aldehyde group can hinder the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate.[5]
This compound possesses two alkoxy groups, a methoxy (-OCH₃) and a butoxy (-OC₄H₉). Both are powerful electron-donating groups through resonance.[6] This dual donation significantly deactivates the aldehyde group towards nucleophilic attack compared to unsubstituted benzaldehyde. The butoxy group, being larger than a methoxy group, may also introduce a minor steric hindrance effect.
dot
Caption: Predicted reactivity trend of aldehydes towards nucleophilic attack.
Comparative Reactivity in Key Aldehyde Reactions
To quantify the reactivity differences, we will examine performance in two mechanistically distinct yet fundamental aldehyde transformations: the Wittig reaction and the Knoevenagel condensation.
The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[7][8] The reaction rate is therefore highly sensitive to the electrophilicity of the aldehyde. Electron-poor aromatic aldehydes react significantly faster than electron-rich ones.[3]
Comparative Experimental Data (Wittig Reaction)
The following table summarizes literature data on the relative reaction rates of various substituted benzaldehydes with a phosphorus ylide.[3] While direct data for this compound is not available, its position can be confidently inferred.
| Aldehyde | Substituent (Position) | Electronic Effect | Relative Rate Constant (k/k₀) |
| p-Nitrobenzaldehyde | p-NO₂ | Strong EWG | 14.7 |
| p-Chlorobenzaldehyde | p-Cl | Weak EWG | 2.75 |
| Benzaldehyde | H (None) | Baseline (k₀) | 1.00 |
| p-Anisaldehyde | p-OCH₃ | Strong EDG | 0.45 |
| This compound | 3-OBu, 4-OCH₃ | Two Strong EDGs | < 0.45 (Predicted) |
Analysis: The data clearly shows that electron-withdrawing groups like -NO₂ and -Cl accelerate the reaction, while the electron-donating -OCH₃ group on p-anisaldehyde cuts the rate by more than half compared to benzaldehyde.[3] Given that this compound has two strong electron-donating alkoxy groups, its carbonyl carbon is significantly less electrophilic than that of p-anisaldehyde. Therefore, its reaction rate in a Wittig reaction is predicted to be the lowest in this series.
The Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (like diethyl malonate) catalyzed by a weak base.[9][10] The rate-determining step often involves the nucleophilic attack of the enolate of the active methylene compound on the aldehyde's carbonyl carbon.[11] Similar to the Wittig reaction, the reaction rate is enhanced by electron-withdrawing groups on the benzaldehyde. This relationship can be quantified using a Hammett plot, where a positive slope (ρ value) indicates that the reaction is accelerated by EWGs.[12]
Predicted Performance: Based on the established mechanism, the reactivity trend in the Knoevenagel condensation will mirror that of the Wittig reaction.
-
p-Nitrobenzaldehyde (Fastest): The potent -NO₂ group creates a highly electrophilic carbonyl center, leading to rapid condensation.
-
Benzaldehyde (Intermediate): Serves as the benchmark for comparison.
-
p-Anisaldehyde (Slow): The electron-donating -OCH₃ group deactivates the carbonyl.
-
This compound (Slowest): The combined electron-donating effect of two alkoxy groups will render this substrate the least reactive in the series. The bulkier butoxy group could also sterically hinder the approach of the malonate enolate, further decreasing the reaction rate.
Experimental Protocol: A Comparative Kinetic Analysis of Knoevenagel Condensation
To empirically validate the predicted reactivity, the following protocol is designed for a parallel, comparative study. This self-validating system ensures that all variables except for the aldehyde substrate are kept constant.
Objective: To compare the reaction rates of Benzaldehyde, p-Anisaldehyde, and this compound in a piperidine-catalyzed Knoevenagel condensation with diethyl malonate.
Materials:
-
Benzaldehyde (Reagent Grade)
-
p-Anisaldehyde (Reagent Grade)
-
This compound (Reagent Grade)
-
Diethyl malonate (Reagent Grade)
-
Piperidine (Catalyst)
-
Ethanol (Anhydrous, Solvent)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Workflow Diagram: dot
Caption: Experimental workflow for comparative kinetic analysis.
Procedure:
-
Preparation: In three separate, identical 50 mL round-bottom flasks equipped with magnetic stir bars, add anhydrous ethanol (20 mL).
-
Reactant Addition:
-
To Flask A, add Benzaldehyde (10.0 mmol).
-
To Flask B, add p-Anisaldehyde (10.0 mmol).
-
To Flask C, add this compound (10.0 mmol).
-
-
Co-reactant Addition: To each of the three flasks, add diethyl malonate (11.0 mmol, 1.1 eq).
-
Equilibration: Place all three flasks in a water bath maintained at 25°C and stir for 10 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Simultaneously, add piperidine (1.0 mmol, 0.1 eq) to each flask. Start a timer for each reaction immediately.
-
Monitoring:
-
Using a capillary tube, take a small aliquot from each reaction mixture at time points t = 15, 30, 60, and 120 minutes.
-
Spot the aliquots from all three reactions for a given time point on the same TLC plate.
-
Develop the TLC plate in a pre-saturated chamber with 3:1 Hexanes:Ethyl Acetate.
-
Visualize the spots under a UV lamp. Note the disappearance of the starting aldehyde spot and the appearance of the higher Rբ product spot.
-
-
Analysis: The relative reactivity can be determined by comparing the progress on the TLC plates. The reaction that shows the most complete conversion of starting material to product at the earliest time point is the most reactive.
Expected Outcome: The analysis will show that the rate of product formation follows the order: Benzaldehyde > p-Anisaldehyde > this compound.
Conclusion
The reactivity of this compound in common nucleophilic addition and condensation reactions is significantly lower than that of unsubstituted benzaldehyde and even p-anisaldehyde. This reduced reactivity is a direct consequence of the powerful electron-donating effects of its two alkoxy substituents, which decrease the electrophilicity of the carbonyl carbon. For synthetic applications, this means that reactions involving this aldehyde may require more forcing conditions—such as higher temperatures, longer reaction times, or more potent catalysts—to achieve comparable yields and conversions to its less electron-rich counterparts. This guide provides the theoretical basis and a practical framework for researchers to anticipate and manage the reactivity of this valuable synthetic intermediate.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-Butoxy-4-methoxybenzaldehyde Against Commercial Standards
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reproducible and reliable scientific outcomes. For a molecule like 3-Butoxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of various biologically active compounds, ensuring its chemical integrity is paramount. This guide provides an in-depth, technically-grounded framework for researchers to rigorously evaluate the purity of their in-house synthesized this compound against a commercial standard. We will move beyond simple comparisons, delving into the causality of experimental choices and establishing a self-validating, orthogonal analytical workflow.
The Synthetic Pathway: A Rational Approach to this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. The choice of starting materials and reaction conditions is critical to maximizing yield and minimizing impurity formation.
Reaction Scheme:
-
Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is selected due to its structural similarity to the target molecule and its commercial availability.[1]
-
Reagent: 1-Bromobutane is used as the source of the butyl group. A halide is a good leaving group, facilitating the nucleophilic attack by the phenoxide ion.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a suitable base to deprotonate the phenolic hydroxyl group of isovanillin, forming a reactive phenoxide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.
Experimental Protocol: Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF until a stirrable slurry is formed.
-
Reagent Addition: Add 1-bromobutane (1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
The Analytical Gauntlet: An Orthogonal Approach to Purity Verification
Relying on a single analytical technique for purity determination is fraught with risk. Impurities can co-elute in chromatography or be silent in certain spectroscopic methods. Therefore, we employ an orthogonal approach, using multiple techniques with different separation and detection principles to build a comprehensive purity profile. This approach is in line with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[2][3]
Our core analytical workflow will consist of:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, residual solvents, and byproducts.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that is orthogonal to chromatography and provides structural confirmation.[4][5]
Sources
Safety Operating Guide
Navigating the Disposal of 3-Butoxy-4-methoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Butoxy-4-methoxybenzaldehyde, a benzaldehyde derivative. By grounding our procedures in established safety protocols and regulatory standards, we aim to foster a culture of safety and environmental stewardship within the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is paramount. Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Furthermore, many benzaldehyde derivatives are known to be harmful to aquatic life with long-lasting effects, necessitating the prevention of environmental release[2]. Therefore, this compound must be treated as a hazardous chemical waste.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 592471[1]
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors or aerosols[3].
Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound should be collected in a designated hazardous waste container, separate from other waste streams.
Chemical Incompatibilities:
Aldehydes, as a class, are incompatible with:
-
Strong Oxidizing Agents: Can lead to violent reactions[4].
-
Strong Bases: May cause polymerization or other reactions.
-
Acids: Can catalyze reactions.
Therefore, waste containing this compound should not be mixed with these substances.
Waste Container Requirements:
-
Material: Use a chemically compatible container, typically high-density polyethylene (HDPE).
-
Integrity: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedures for the collection and disposal of waste this compound generated in a laboratory setting. This process should be managed by trained personnel in accordance with your institution's Chemical Hygiene Plan and local regulations[5][6][7].
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Protocol:
-
Preparation: Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Waste Collection:
-
In a designated chemical fume hood, carefully transfer the waste this compound into a dedicated, properly labeled hazardous waste container.
-
Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Container Sealing and Storage:
-
Once waste has been added, securely close the container to prevent any leaks or spills.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory[8]. This area should be away from incompatible chemicals and general laboratory traffic.
-
-
Disposal Request:
-
When the container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[5].
-
-
Final Disposal:
-
The EHS department will then transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition in accordance with EPA and local regulations[9]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [3][4][10].
-
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid[3].
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. A proactive approach to waste management, grounded in a thorough understanding of chemical hazards, is essential for the sustainable advancement of scientific discovery.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Bio-Connect B.V. (2013). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
